molecular formula C14H20ClNO3S B1651839 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide CAS No. 1351584-80-9

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B1651839
CAS No.: 1351584-80-9
M. Wt: 317.8
InChI Key: YZSIIDHLFNGEHM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel sulfonamide-based drugs with potential antibacterial or antifungal properties.

    Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets such as enzymes or receptors.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting the activity of enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition can lead to the antibacterial effects observed with sulfonamide-based drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)benzenesulfonamide
  • N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
  • 2-chloro-N-(2-cyclohexyl)benzenesulfonamide

Uniqueness

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a cyclohexyl group and a hydroxyethyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of these functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c15-12-8-4-5-9-14(12)20(18,19)16-10-13(17)11-6-2-1-3-7-11/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSIIDHLFNGEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181460
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351584-80-9
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351584-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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